3-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide
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Overview
Description
3-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, a furan ring, and a chlorinated methoxyphenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Chlorinated Methoxyphenyl Group: The chlorinated methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chloro-4-methoxyphenylamine and an appropriate leaving group.
Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation using reagents like carbodiimides or coupling agents like HATU or EDCI.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methoxy group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups of the quinazolinone core using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated methoxyphenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring and methoxy group.
Reduction: Reduced derivatives of the quinazolinone core.
Substitution: Substituted derivatives of the chlorinated methoxyphenyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catal
Properties
Molecular Formula |
C25H23ClN4O6 |
---|---|
Molecular Weight |
510.9 g/mol |
IUPAC Name |
3-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C25H23ClN4O6/c1-35-21-9-8-16(13-19(21)26)28-23(32)15-30-20-7-3-2-6-18(20)24(33)29(25(30)34)11-10-22(31)27-14-17-5-4-12-36-17/h2-9,12-13H,10-11,14-15H2,1H3,(H,27,31)(H,28,32) |
InChI Key |
VZVNZMGHCGCPIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)Cl |
Origin of Product |
United States |
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